molecular formula C26H46O3 B15360649 2,5-Furandione, 3-(docosenyl)dihydro-

2,5-Furandione, 3-(docosenyl)dihydro-

Cat. No.: B15360649
M. Wt: 406.6 g/mol
InChI Key: PYGZRGQVVVNPHG-UHFFFAOYSA-N
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Description

2,5-Furandione, 3-(docosenyl)dihydro-: is a complex organic compound with the molecular formula C26H46O3 . It is characterized by a furan ring structure substituted with a docosenyl group and a dihydro moiety. This compound is part of the larger family of furan derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Furandione, 3-(docosenyl)dihydro- . One common synthetic route is the Knoevenagel condensation , where furan-2,5-dione reacts with docosenylamine under acidic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of 2,5-Furandione, 3-(docosenyl)dihydro- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2,5-Furandione, 3-(docosenyl)dihydro-: can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form different oxidation products.

  • Reduction: : The compound can be reduced to yield simpler derivatives.

  • Substitution: : Various functional groups can be introduced through substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Oxidation of the furan ring can lead to the formation of carboxylic acids and ketones.

  • Reduction: : Reduction reactions can produce alcohols and amines.

  • Substitution: : Substitution reactions can result in halogenated derivatives and other functionalized compounds.

Scientific Research Applications

2,5-Furandione, 3-(docosenyl)dihydro-: has several scientific research applications:

  • Chemistry: : It is used as a building block in organic synthesis and as a precursor for various chemical reactions.

  • Biology: : The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: : Research is ongoing to explore its use in drug development and as a therapeutic agent.

  • Industry: : It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which 2,5-Furandione, 3-(docosenyl)dihydro- exerts its effects involves its interaction with specific molecular targets and pathways. The furan ring structure plays a crucial role in its biological activity, and the docosenyl group contributes to its lipophilic properties, allowing it to interact with cell membranes and other biological molecules.

Comparison with Similar Compounds

2,5-Furandione, 3-(docosenyl)dihydro-: is unique compared to other similar compounds due to its specific structural features and functional groups. Some similar compounds include:

  • Furan-2,5-dione derivatives: : These compounds share the furan ring structure but differ in their substituents.

  • Docosenyl compounds: : These compounds contain the docosenyl group but lack the furan ring.

Properties

Molecular Formula

C26H46O3

Molecular Weight

406.6 g/mol

IUPAC Name

3-docos-10-enyloxolane-2,5-dione

InChI

InChI=1S/C26H46O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25(27)29-26(24)28/h12-13,24H,2-11,14-23H2,1H3

InChI Key

PYGZRGQVVVNPHG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCCCCCCCCCC1CC(=O)OC1=O

Origin of Product

United States

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